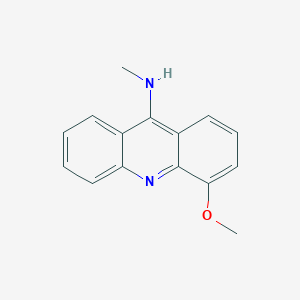

9-Acridinamine, 4-methoxy-N-methyl-

Description

Historical Context and Evolution of Acridine (B1665455) Research in Medicinal Chemistry

The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. scripps.eduwikipedia.org Initially, acridine derivatives were primarily recognized for their use as dyes and pigments. nih.govresearchgate.net However, the early 20th century marked a significant turning point, with Paul Ehrlich and L. Benda proposing the use of acridines as antimicrobial agents in 1912. scripps.eduoup.com This led to the clinical application of acridine compounds like acriflavine (B1215748) and proflavine (B1679165) as topical antiseptics during World War I. scripps.educeon.rs

The therapeutic potential of acridines expanded further with the discovery of quinacrine's antimalarial properties during World War II. oup.comceon.rs The post-war era witnessed a surge in research, leading to the development of amsacrine (B1665488) in 1978, the first synthetic DNA intercalating agent for cancer treatment. nih.gov This milestone firmly established the acridine scaffold as a crucial pharmacophore in drug discovery. nih.gov

Overview of Acridine Scaffold in Drug Discovery and Development

The acridine scaffold, a planar tricyclic aromatic system, is a privileged structure in medicinal chemistry due to its ability to intercalate into DNA. tandfonline.comnih.gov This interaction with DNA and related enzymes forms the basis for the biological activity of many acridine derivatives. ceon.rsnih.gov The versatility of the acridine ring allows for substitutions at various positions, leading to a diverse range of compounds with tailored biological activities. tandfonline.comnih.gov This has made the acridine scaffold a focal point in the design of new drugs targeting a variety of diseases.

Classification and Structural Features of Key Acridine Derivatives

Acridine derivatives can be broadly classified based on their substitution patterns and resulting biological activities. Key classes include:

Aminoacridines: These compounds, characterized by one or more amino groups, were among the first to be recognized for their biological activity. oup.com Proflavine and acriflavine are classic examples. ceon.rs

9-Anilinoacridines: This class, which includes the anticancer drug amsacrine, features an aniline (B41778) group at the 9-position. nih.gov The substitution pattern on the aniline ring significantly influences their activity. researchgate.net

Acridine-4-carboxamides: Known for their potent antitumor activity, these derivatives possess a carboxamide group at the 4-position. nih.gov

Bis-acridines: These molecules consist of two acridine units linked together, often exhibiting enhanced DNA binding and biological activity. nih.gov

Acridones: These are oxidized derivatives of acridines containing a carbonyl group at the 9-position. They also exhibit a wide range of biological activities. nih.gov

The biological activity of acridine derivatives is intrinsically linked to their structural features. The planarity of the aromatic ring system is crucial for DNA intercalation. nih.gov The nature and position of substituents on the acridine core influence factors such as DNA binding affinity, enzyme inhibition, and cellular uptake. nih.gov

Broader Preclinical Biological Activities of Acridine Compounds

Acridine derivatives have demonstrated a wide spectrum of preclinical biological activities, making them a subject of intense investigation. These activities include:

Anticancer Activity: This is the most extensively studied activity of acridines. They exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases I and II, telomerase inhibition, and induction of apoptosis. researchgate.nettandfonline.comnih.govnih.gov

Antimicrobial Activity: Many acridine derivatives exhibit potent antibacterial and antiprotozoal properties. oup.comceon.rsresearchgate.net Their mechanism of action often involves interfering with microbial DNA and RNA synthesis.

Antiviral Activity: Certain acridine derivatives have shown promise as antiviral agents, including against herpes simplex virus. researchgate.net

Antiparasitic Activity: Acridines have been investigated for their activity against various parasites, including those responsible for malaria and leishmaniasis. ceon.rsresearchgate.net

Anti-inflammatory Activity: Some acridone (B373769) derivatives have demonstrated anti-inflammatory properties. researchgate.net

Neuroprotective Effects: Research has suggested the potential of certain acridine derivatives in the context of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net

The diverse biological activities of acridine compounds are summarized in the table below.

| Biological Activity | Mechanism of Action | Key Acridine Classes Involved |

| Anticancer | DNA intercalation, Topoisomerase inhibition, Telomerase inhibition, Apoptosis induction | 9-Anilinoacridines, Acridine-4-carboxamides, Bis-acridines |

| Antimicrobial | Interference with microbial DNA/RNA synthesis | Aminoacridines |

| Antiviral | Inhibition of viral replication | Acridinylaminoalcohols |

| Antiparasitic | Inhibition of parasitic growth and replication | Quinacrine (B1676205) and its analogs |

| Anti-inflammatory | Modulation of inflammatory pathways | Acridones |

| Neuroprotective | Inhibition of amyloid aggregation | Planar acridines |

Significance of 9-Acridinamine, 4-methoxy-N-methyl- within the Acridine Class

While extensive research has been conducted on the broader acridine class, the specific compound 9-Acridinamine, 4-methoxy-N-methyl- represents a unique structural variation. The presence of a methoxy (B1213986) group at the 4-position and an N-methyl group on the 9-amino substituent distinguishes it from more commonly studied derivatives. Structure-activity relationship studies on other acridines suggest that the methoxy group's position can significantly impact cytotoxicity and anti-multidrug resistance activity. nih.gov Further investigation into the precise biological profile and mechanisms of action of 9-Acridinamine, 4-methoxy-N-methyl- is warranted to fully understand its potential significance within the vast and therapeutically important class of acridine compounds.

Structure

3D Structure

Properties

CAS No. |

61299-61-4 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-methoxy-N-methylacridin-9-amine |

InChI |

InChI=1S/C15H14N2O/c1-16-14-10-6-3-4-8-12(10)17-15-11(14)7-5-9-13(15)18-2/h3-9H,1-2H3,(H,16,17) |

InChI Key |

NIUCPTBPQHWCIT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)OC |

Origin of Product |

United States |

Synthetic Methodologies for 9 Acridinamine, 4 Methoxy N Methyl and Analogues

Established Synthetic Routes for Acridine (B1665455) Derivatives

The construction of the acridine core has been achieved through several time-honored reactions that involve cyclization and condensation mechanisms. These methods, while foundational, often require harsh reaction conditions.

Classic Cyclization and Condensation Reactions

Ullmann Condensation: This method traditionally involves the copper-catalyzed reaction of an aryl halide with an amine, phenol, or thiol. wikipedia.orgorganic-chemistry.org In the context of acridine synthesis, an N-arylanthranilic acid can be cyclized using an acylating agent like polyphosphoric acid (PPA). scribd.com The resulting acridone (B373769) is then converted to the corresponding acridine. scribd.com The Ullmann-type reactions often necessitate high temperatures, sometimes exceeding 210°C, and are typically carried out in high-boiling polar solvents. wikipedia.org

Bernthsen Acridine Synthesis: This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C) to yield a 9-substituted acridine. pharmaguideline.comwikipedia.org The mechanism proceeds through the formation of an acyl chloride intermediate, which then undergoes intramolecular cyclization. youtube.com While effective, the Bernthsen synthesis is known for its demanding conditions and often results in low yields. wikipedia.orgyoutube.com The use of polyphosphoric acid can allow for lower reaction temperatures, albeit with a potential decrease in yield. wikipedia.org

Friedländer Synthesis: The Friedländer synthesis provides a route to quinolines and can be adapted for acridine synthesis. ptfarm.plnih.gov In a relevant example, 9-methylacridine (B196024) can be obtained by treating a salt of anthranilic acid with cyclohex-2-enone at 120°C. ptfarm.pl Generally, this synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing an activated methylene (B1212753) group. nih.gov

Table 1: Overview of Classic Acridine Syntheses

| Synthesis | Reactants | Key Reagents/Conditions | Product | References |

| Ullmann Condensation | N-arylanthranilic acid | Acylating agent (e.g., PPA), then reduction | Acridine | scribd.com |

| Bernthsen Synthesis | Diarylamine, Carboxylic acid | ZnCl₂, high temperature (200-270°C) | 9-Substituted acridine | pharmaguideline.comwikipedia.org |

| Friedländer Synthesis | Salt of anthranilic acid, Cyclohex-2-enone | Heat (120°C) | 9-Methylacridine | ptfarm.pl |

Modern Catalytic Approaches in Acridine Synthesis

To overcome the limitations of classical methods, modern organic synthesis has introduced more efficient catalytic systems for constructing the acridine scaffold.

Palladium-Catalyzed Synthesis: Palladium catalysts have been effectively used in the synthesis of acridines. One strategy involves the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine, which leads to the formation of substituted acridines. dntb.gov.uanih.gov Another approach utilizes a palladium-catalyzed condensation/cyclization/tautomerization sequence from 2-aminobenzophenones and cyclohexanones, using molecular oxygen as a green oxidant. lookchem.com

Copper-Mediated Cascade Annulation: Copper catalysis has seen a resurgence in acridine synthesis, offering precious-metal-free alternatives. rsc.orgrsc.org Copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils have been developed as a one-pot method to assemble acridines. rsc.orgrsc.org This approach is noted for its operational simplicity and good functional group tolerance. rsc.orgrsc.org Another copper-mediated relay reaction involves the intermolecular Chan-Lam cross-coupling of o-aminoaryl ketones and arylboronic acids, followed by an intramolecular Friedel–Crafts-type reaction to yield acridines. acs.org Recently, a modular approach combining photo-excitation of o-alkyl nitroarenes with a copper-promoted cascade annulation has been developed, allowing for the synthesis of a wide array of acridine derivatives under aerobic, one-pot conditions. chemistryviews.orgnih.gov

Table 2: Comparison of Modern Catalytic Approaches

| Catalytic System | Reactants | Key Features | References |

| Palladium-Catalyzed | bis(2-bromophenyl)amine, terminal acetylene | Diamine base, elevated temperature | dntb.gov.uanih.gov |

| Palladium-Catalyzed | 2-aminobenzophenones, cyclohexanones | Molecular oxygen as oxidant | lookchem.com |

| Copper-Mediated | Arylboronic acids, anthranils | One-pot, precious-metal-free | rsc.orgrsc.org |

| Copper-Mediated | o-aminoaryl ketones, arylboronic acids | Relay reaction, no noble-metal catalysts | acs.org |

| Copper-Promoted Cascade | o-alkyl nitroarenes, arylboronic acids | One-pot, aerobic, modular | chemistryviews.orgnih.gov |

Specific Synthesis of 9-Acridinamine, 4-methoxy-N-methyl-

The synthesis of the target compound, 9-Acridinamine, 4-methoxy-N-methyl-, would likely proceed through the formation of a key intermediate, such as a 9-chloro or 9-bromoacridine (B1601883), followed by a nucleophilic substitution.

Nucleophilic Substitution Pathways and Optimization

The most common route to 9-aminoacridines involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring. pharmaguideline.comdocumentsdelivered.comresearchgate.net The 9-position is electronically deficient and thus susceptible to attack by nucleophiles. pharmaguideline.com A typical precursor is 9-chloroacridine (B74977), which can be synthesized by treating the corresponding acridone with a chlorinating agent like phosphorus oxychloride. pharmaguideline.com

For the synthesis of 9-Acridinamine, 4-methoxy-N-methyl-, a 9-chloro-4-methoxyacridine (B12939975) intermediate would be reacted with N-methylamine. The optimization of this reaction would involve selecting an appropriate solvent, such as a polar aprotic solvent like N,N-dimethylformamide (DMF), and controlling the reaction temperature. google.comnih.gov The reaction of 9-chloroacridines with various amines is a well-established method for producing a diverse library of 9-aminoacridine (B1665356) derivatives. ptfarm.plnih.gov

A patent describes the preparation of 9-aminoacridine and its derivatives by reacting a 9-chloro or 9-bromoacridine with an amine in a polar aprotic solvent at temperatures between 70-120 °C. google.com

One-Pot Synthetic Strategies and Efficiency

Modern synthetic efforts focus on developing one-pot procedures to improve efficiency and reduce waste. A one-pot synthesis of acridines has been established using copper-catalyzed reactions of aryl boronic acids and anthranils. rsc.orgrsc.org Furthermore, a modular, one-pot method integrating photo-excitation of o-alkyl nitroarenes with copper-promoted cascade annulation allows for the construction of diverse acridine derivatives. nih.gov

A patent discloses one-pot methods for the synthesis of N-substituted 9-aminoacridine derivatives, including reductive amination and nucleophilic aromatic substitution. google.com These strategies aim to rapidly generate new compounds for biological screening. google.com

Scalability Considerations for Research Applications

For research applications that require larger quantities of material, the scalability of the synthetic route is a critical factor. The development of parallel synthesis strategies allows for the production of libraries of compounds, such as 9-aminoacridines, for screening purposes. nih.gov One such strategy utilizes triflates of salicylic (B10762653) acid derivatives as precursors to 9-chloroacridines, which are then coupled with various amines. nih.gov

The use of polymer-supported catalysts, for example, polymer-supported palladium and scandium catalysts for the synthesis of acridone derivatives, can facilitate purification and catalyst recycling, which are important considerations for scaling up reactions. acs.org The choice of a scalable route will depend on the availability and cost of starting materials, the efficiency of the reaction steps, and the ease of purification of the final product.

Synthesis of Structural Analogues and Derivatives of 9-Acridinamine, 4-methoxy-N-methyl-

The generation of a diverse library of structural analogues and derivatives of 9-Acridinamine, 4-methoxy-N-methyl- is crucial for exploring structure-activity relationships (SAR) and optimizing biological efficacy. This process relies on robust synthetic strategies that allow for systematic modifications of the acridine scaffold.

Design Principles for Modifying the Acridine Core

The design of acridine-based compounds is often guided by their intended biological target, which historically has been DNA intercalation. The planar, tricyclic aromatic structure of acridine is a key feature for such interactions. nih.govnih.gov Modifications to the acridine core are strategically planned to enhance binding affinity, selectivity, and pharmacokinetic properties.

Key design principles include:

Planarity: The flat aromatic surface is essential for effective intercalation between DNA base pairs. Substituents that disrupt this planarity can significantly reduce activity. nih.gov

Substituent Effects: The electronic properties of substituents on the acridine ring can influence DNA binding and biological activity. Electron-donating groups, such as methoxy (B1213986) groups, can modulate the electron density of the aromatic system. wikipedia.org The position of these substituents is also critical; for instance, a methoxy group at the para position acts as an electron-donating group, while at the meta position, it is electron-withdrawing. wikipedia.org

Side Chains: The nature and positioning of side chains are critical for interacting with the grooves of DNA or specific residues in protein targets. For 9-aminoacridines, the side chain at the 9-position plays a significant role in determining biological activity. researchgate.net

Introduction of Methoxy and N-Methyl Substituents

The synthesis of 9-Acridinamine, 4-methoxy-N-methyl- necessitates the specific placement of a methoxy group at the 4-position and an N-methyl group on the 9-amino substituent.

Introduction of the Methoxy Group:

A common strategy to introduce a methoxy group at a specific position on the acridine ring involves starting with a pre-functionalized precursor. For instance, the synthesis can begin with an appropriately substituted aniline (B41778) or benzoic acid derivative that already contains the methoxy group.

One potential route involves the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine as a key intermediate. nih.govrsc.org This intermediate can be synthesized from 4-chlorosalicylic acid, which is first methylated and then coupled with 4-methoxy-2-nitroaniline (B140478) via a Buchwald-Hartwig cross-coupling reaction. nih.gov Subsequent cyclization yields the desired methoxy-substituted acridine core. Although this example places the methoxy group at the 2-position, a similar strategy could be adapted using appropriately substituted starting materials to achieve 4-methoxy substitution.

Introduction of the N-Methyl Substituent:

The N-methyl group on the 9-amino functionality can be introduced at a later stage of the synthesis. A common method is the N-methylation of a primary 9-aminoacridine precursor. This can be achieved using various methylating agents. google.com One established method involves the reaction of the primary amine with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, often in the presence of a base to deprotonate the amine. Another approach is reductive amination, which involves reacting the primary amine with formaldehyde (B43269) followed by a reducing agent. google.com

Specialized N-methylation protocols have been developed for amino acids that could potentially be adapted for the N-methylation of the 9-aminoacridine moiety, especially in the context of solid-phase synthesis for creating derivative libraries. google.comresearchgate.net

Diversification Strategies for Side Chains and Substituents

To explore the chemical space around 9-Acridinamine, 4-methoxy-N-methyl-, various diversification strategies can be employed to modify the side chains and introduce a range of substituents.

Side Chain Diversification at the 9-Position:

The most common point of diversification for 9-aminoacridines is the side chain attached to the 9-amino group. This is typically achieved by reacting a 9-chloroacridine intermediate with a diverse panel of primary or secondary amines. nih.govnih.gov This nucleophilic aromatic substitution reaction is a robust and widely used method for generating large libraries of 9-aminoacridine derivatives with varying side chain lengths, functionalities, and steric properties. nih.gov

Table 1: Examples of Amines for Side Chain Diversification

| Amine | Resulting Side Chain |

| N,N-dimethylethylenediamine | -(CH₂)₂-N(CH₃)₂ |

| 1,4-diaminobutane | -(CH₂)₄-NH₂ |

| 3-aminopropanol | -(CH₂)₃-OH |

| 4-(aminomethyl)piperidine | -CH₂-(C₅H₁₀N) |

Diversification of Substituents on the Acridine Core:

The substitution pattern on the acridine core itself can be varied by starting with a range of substituted anilines and benzoic acid derivatives in the initial cyclization reaction. Classical methods like the Bernthsen acridine synthesis, which involves heating a diarylamine with a carboxylic acid in the presence of zinc chloride, allow for the introduction of substituents at the 9-position based on the choice of carboxylic acid. wikipedia.orgyoutube.com

Modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, offer a more versatile approach to constructing the diarylamine precursors with a wide array of substituents. nih.govwikipedia.orgorganic-chemistry.org The Ullmann condensation, for example, uses a copper catalyst to couple an aryl halide with an amine, alcohol, or thiol, enabling the introduction of various functional groups onto the aromatic rings that will form the acridine core. wikipedia.orgnih.govmdpi.comnih.gov

Advanced Synthetic Techniques for Derivative Libraries

The efficient generation of libraries of 9-acridinamine derivatives is greatly facilitated by modern synthetic technologies.

Parallel Synthesis:

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov This approach is highly amenable to the synthesis of 9-aminoacridine libraries, where a common 9-chloroacridine intermediate can be reacted with a diverse set of amines in a parallel format. nih.govucsf.edu This methodology enables the rapid generation of a large number of analogues for high-throughput screening.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of acridine derivatives. nih.govresearchgate.net For example, the Bernthsen acridine synthesis, which traditionally requires high temperatures and long reaction times, can be performed more efficiently under microwave conditions. researchgate.net Microwave-assisted Ullmann coupling reactions have also been developed, offering a rapid and efficient method for constructing the acridine precursors. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Bernthsen Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

| Temperature | 200-270 °C wikipedia.org | Lower temperatures often sufficient |

| Reaction Time | ~24 hours wikipedia.org | 2-30 minutes nih.govresearchgate.net |

| Yields | Often low to moderate youtube.com | Generally improved yields researchgate.net |

| Conditions | Harsh nih.gov | Milder researchgate.net |

These advanced techniques, coupled with strategic diversification of building blocks, provide a powerful platform for the synthesis and exploration of a wide range of 9-acridinamine analogues, including derivatives of 9-Acridinamine, 4-methoxy-N-methyl-.

Spectroscopic and Advanced Characterization Studies of 9 Acridinamine, 4 Methoxy N Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 9-Acridinamine, 4-methoxy-N-methyl-. Through the use of ¹H NMR, ¹³C NMR, and 2D NMR experiments, researchers can precisely map the connectivity of atoms and the chemical environment within the molecule.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Substructures

| Substructure | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| N-(4-methoxybenzyl)aniline rsc.org | 7.16-7.14 (d, 2H), 7.07-7.03 (dd, 2H), 6.76-6.74 (d, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H), 4.10 (s, 2H), 3.65 (s, 3H) | 158.5, 147.9, 131.1, 128.9, 128.4, 117.1, 113.6, 112.5, 54.9, 47.4 |

| N-(4-fluorobenzyl)-4-methoxyaniline rsc.org | 7.35-7.31 (dd, 2H), 6.98-6.94 (t, 2H), 6.87-6.85 (d, 2H), 6.78-6.76 (d, 2H), 4.27 (s, 2H), 3.74 (s, 3H) | 163.3, 160.8, 155.0, 135.1, 130.7, 130.3, 130.2, 118.3, 115.2, 114.9, 114.4, 55.2, 50.9 |

This table presents data for structurally related compounds to infer the expected spectral regions for 9-Acridinamine, 4-methoxy-N-methyl-.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within 9-Acridinamine, 4-methoxy-N-methyl- and its interactions with other molecules. The planar aromatic structure of the acridine (B1665455) ring system gives rise to characteristic absorption bands in the UV-Vis region. nih.gov The position and intensity of these bands are sensitive to the substituents on the acridine core and the surrounding solvent environment.

Studies on related acridine derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties and interactions with biological macromolecules like DNA. nih.gov For example, the interaction of 9-aminoacridine (B1665356) derivatives with DNA can lead to changes in the UV-Vis spectrum, such as hypochromism and bathochromic shifts, indicative of intercalation. nih.govnih.gov Although specific UV-Vis data for 9-Acridinamine, 4-methoxy-N-methyl- is not detailed in the provided results, it is expected to exhibit strong absorption in the UV and visible regions, characteristic of the extended π-system of the acridine chromophore.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 9-Acridinamine, 4-methoxy-N-methyl-. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy (B1213986) groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the acridine ring system would be found in the 1450-1650 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy group would produce a strong absorption band in the 1000-1300 cm⁻¹ range.

While a specific IR spectrum for 9-Acridinamine, 4-methoxy-N-methyl- is not provided, data for related compounds like 9(10H)-acridone shows characteristic peaks that help in assigning the functional groups of the acridine core. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elucidating the fragmentation pattern of 9-Acridinamine, 4-methoxy-N-methyl-. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The molecular weight of the related compound 9-methylacridine (B196024) is 193.2438 g/mol . nist.gov For 9-Acridinamine, 4-methoxy-N-methyl-, the calculated molecular weight would be higher due to the additional methoxy and N-methylamino groups.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for acridine derivatives often involve the loss of substituents from the acridine ring. For 9-Acridinamine, 4-methoxy-N-methyl-, one would expect to see fragments corresponding to the loss of a methyl group (CH₃), a methoxy group (OCH₃), or cleavage of the N-methylamino side chain.

Advanced Spectroscopic Techniques for Probing Molecular Interactions

Advanced spectroscopic techniques like fluorescence spectroscopy and circular dichroism (CD) are powerful methods for investigating the interactions of 9-Acridinamine, 4-methoxy-N-methyl- with biomolecules.

Fluorescence Spectroscopy: Acridine derivatives are often highly fluorescent. Fluorescence spectroscopy can be used to study their binding to macromolecules such as DNA and proteins. nih.gov The binding event can lead to changes in the fluorescence intensity, emission wavelength, and lifetime of the fluorophore. For instance, studies on 9-methoxyluminarine, a related fluorescent ligand, have shown that its fluorescence is selectively quenched upon interaction with specific G-quadruplex DNA structures. nih.gov This suggests that 9-Acridinamine, 4-methoxy-N-methyl-, being a fluorescent molecule, could also be studied in a similar manner to probe its binding affinity and selectivity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying changes in the secondary structure of chiral macromolecules, like DNA, upon binding of a ligand. nih.gov While 9-Acridinamine, 4-methoxy-N-methyl- itself is not chiral, its interaction with a chiral molecule can induce a CD signal. This technique can provide insights into the binding mode, such as intercalation between DNA base pairs or groove binding. nih.gov

Analysis of Protonation Forms and Aggregation Behavior in Solution

The protonation state and aggregation behavior of 9-Acridinamine, 4-methoxy-N-methyl- in solution are critical for understanding its chemical and biological activity. The acridine ring nitrogen is basic and can be protonated at physiological pH. The pKa value of the acridine ring nitrogen is an important parameter that governs its charge state in different environments.

The protonation form can significantly influence the molecule's ability to interact with biological targets. For example, the cationic form of acridine derivatives is often responsible for their strong binding to the negatively charged phosphate (B84403) backbone of DNA. Spectroscopic techniques like UV-Vis and NMR spectroscopy can be used to study the changes in the spectra as a function of pH, allowing for the determination of the pKa value.

Aggregation behavior, such as self-assembly or stacking of the planar acridine rings, can also occur in solution, particularly at higher concentrations. This can be investigated by monitoring changes in the UV-Vis absorption spectrum (deviations from the Beer-Lambert law) or by using techniques like dynamic light scattering.

Computational and Theoretical Investigations of 9 Acridinamine, 4 Methoxy N Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and effective computational method for calculating the electronic structure and properties of molecules. mdpi.comtci-thaijo.org It is employed to optimize the molecular geometry and to derive various descriptors that explain the molecule's stability and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO energy is a measure of a molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its ability to accept electrons, representing its electrophilicity. numberanalytics.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For a molecule like 9-Acridinamine, 4-methoxy-N-methyl-, the HOMO is expected to be distributed over the electron-rich acridine (B1665455) ring system and the amino group, making these sites prone to electrophilic attack. Conversely, the LUMO would be located over the electron-deficient parts of the aromatic system, indicating sites for potential nucleophilic attack. The precise energies of these orbitals, calculated via DFT, quantify the molecule's reactivity profile.

Table 1: Representative Frontier Molecular Orbital Data for an Acridine Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. researchgate.net |

| ELUMO | -2.10 | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 3.75 | The difference between LUMO and HOMO energies, which correlates with chemical reactivity and stability. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.denih.gov It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net

For 9-Acridinamine, 4-methoxy-N-methyl-, an MEP map would likely reveal regions of high electron density (negative potential) around the nitrogen atom of the acridine ring and the oxygen atom of the methoxy (B1213986) group. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the secondary amine (N-methylamino group) would exhibit a positive electrostatic potential, making it a likely hydrogen bond donor site.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds connecting them. wikipedia.orgwiley-vch.de Developed by Richard Bader, this theory analyzes the topology of the electron density (ρ) to characterize atomic and bonding properties. wikipedia.org Key features of this analysis include the identification of critical points in the electron density, where the gradient of the density is zero. wiley-vch.de

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger biological macromolecule like a protein or DNA. nih.govnih.gov These simulations are crucial for understanding the structural basis of a compound's biological activity and for drug discovery. nih.gov

Molecular docking simulations can predict the most stable binding mode of 9-Acridinamine, 4-methoxy-N-methyl- within the active site of a biological target. The acridine scaffold is well-known to intercalate between the base pairs of DNA. nih.gov Docking studies can model this intercalation, showing how the planar acridine ring system fits into the DNA helix.

The simulations also calculate a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the interaction. A more negative score typically indicates a more favorable binding affinity. By docking the compound against various targets, researchers can hypothesize its most likely biological partners. For instance, studies on methoxy-substituted compounds have shown that the position of the methoxy group can significantly influence binding affinity by enabling interactions with specific residues in a receptor's binding site. nih.gov

Table 2: Illustrative Molecular Docking Results

| Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| DNA Duplex | -8.5 | Intercalation between GC base pairs |

| Topoisomerase II | -9.2 | Binding at the enzyme-DNA interface |

| h5-HT2A Receptor | -7.8 | Interaction within the orthosteric binding pocket |

Beyond predicting the binding pose and affinity, docking simulations identify the specific molecular interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-π stacking.

For 9-Acridinamine, 4-methoxy-N-methyl-, key interactions would likely involve:

π-π Stacking: The planar acridine ring system can engage in π-π stacking with the aromatic rings of DNA base pairs (e.g., guanine (B1146940), adenine) or amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein active site.

Hydrogen Bonding: The N-methylamino group and the ring nitrogen can act as hydrogen bond acceptors, while the amine hydrogen can act as a donor. A study on a related acridine derivative highlighted the importance of a bifurcated hydrogen bond with a cytosine base adjacent to the DNA binding site. nih.gov The methoxy group's oxygen atom could also serve as a hydrogen bond acceptor. nih.gov

Electrostatic Interactions: The protonated acridine nitrogen at physiological pH would have a favorable electrostatic interaction with negatively charged groups, such as the phosphate (B84403) backbone of DNA or acidic amino acid residues like aspartate and glutamate. nih.gov

Table 3: Potential Key Interactions and Interacting Residues

| Interaction Type | Potential Residues/Motifs (in Target) | Involved Group (on Ligand) |

| Hydrogen Bond | Aspartate, Glutamate, DNA bases (e.g., Cytosine) | N-methylamino group, Acridine nitrogen, Methoxy oxygen |

| π-π Stacking | Phenylalanine, Tyrosine, DNA base pairs | Acridine aromatic rings |

| Electrostatic | DNA phosphate backbone, Aspartate, Glutamate | Protonated Acridine Nitrogen |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules and their interactions over time. For 9-Acridinamine, 4-methoxy-N-methyl- and its derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their complexes with biological targets.

The process by which a ligand binds to its target is inherently dynamic. MD simulations can capture the intricate steps involved in the binding process, including the initial recognition, conformational changes in both the ligand and the target, and the final establishment of a stable complex. Studies on 9-aminoacridine (B1665356) derivatives have used kinetic methods to investigate their dissociation from DNA complexes. These investigations have revealed the presence of multiple transient species, suggesting a complex, multi-step binding and unbinding pathway. A notable finding is the interpretation of a long-lived transient species in terms of a molecular model where the acridine chromophore intercalates into the DNA from the narrow groove. nih.gov This dynamic process is crucial for the biological activity of these compounds.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical and machine learning-based approaches that correlate the chemical structure of compounds with their physicochemical properties and biological activities, respectively. mdpi.com These models are invaluable for predicting the behavior of new, unsynthesized compounds and for understanding the key structural features that govern their function. nih.gov

QSAR models have been successfully developed to predict the biological activity of acridine derivatives. By analyzing a dataset of compounds with known activities, these models can identify molecular descriptors that are significantly correlated with the desired biological outcome, such as anticancer activity. For example, QSAR studies on acridine derivatives have led to the development of predictive models for their inhibitory activity against various cancer cell lines. nih.gov These models often employ a range of descriptors, including electronic, steric, and topological properties, to build a mathematical equation that can forecast the activity of novel acridine analogs. The predictive power of these models is rigorously validated using both internal and external sets of compounds to ensure their reliability.

Table 1: Examples of QSAR Model Performance for Biological Activity Prediction

| Model Type | Target | Key Descriptors | R² (Coefficient of Determination) |

| Multiple Linear Regression (MLR) | Anticancer Activity | Quantum chemical molecular descriptors | 0.88-0.93 researchgate.net |

| Random Forest (RF) | Cytotoxicity (IC₅₀) | Molecular fragments | Not specified |

| Decision Tree (DT) | Cytotoxicity (IC₅₀) | Molecular fragments | Not specified |

Beyond prediction, QSAR and QSPR models provide profound insights into the physicochemical properties that are critical for the biological activity of 9-Acridinamine, 4-methoxy-N-methyl- and related compounds. These models can elucidate the importance of factors such as hydrophobicity, electronic distribution, and molecular shape. For instance, a positive correlation has been found between the in vivo antitumor activity of certain 9-aminoacridine-4-carboxamides, their selectivity for binding to GC-rich DNA, and the presence of a specific, long-lived transient species in their DNA dissociation kinetics. nih.gov This highlights the importance of specific kinetic and thermodynamic properties in determining biological efficacy. Furthermore, computational studies have explored the proton affinities of acridine derivatives, revealing how substitutions at the 9-position influence the basicity of the heterocyclic ring and side-chain nitrogens, which can in turn affect their interaction with biological targets. researchgate.net

Mechanistic Computational Studies (e.g., Hydrolysis Pathways, Reaction Mechanisms)

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, including those relevant to the stability and reactivity of drug molecules. For 9-aminoacridine derivatives, mechanistic studies have focused on understanding their susceptibility to hydrolysis. It is known that 9-aminoacridines can undergo hydrolysis at the C9-N bond, leading to the formation of acridones. researchgate.net

Computational studies, often employing quantum mechanics calculations, can model the reaction pathway of hydrolysis. These studies can determine the activation energies for different proposed mechanisms, helping to identify the most likely pathway under physiological conditions. For example, theoretical studies can probe the influence of substituents on the electronic properties of the acridine ring and the amino group, providing a rationale for the observed differences in hydrolytic stability among various derivatives. researchgate.net While some studies report the susceptibility of 9-aminoacridines to hydrolysis, others have noted the absence of hydrolysis products in their specific experimental setups, indicating that the stability can be influenced by the specific derivative and the experimental conditions. researchgate.net

Structure Activity Relationship Sar Studies of 9 Acridinamine, 4 Methoxy N Methyl Analogues

Impact of Acridine (B1665455) Ring Substituents (e.g., Methoxy (B1213986), N-Methyl, Halogens, Amino groups)

Substituents on the acridine ring play a critical role in modulating the biological activity of 9-aminoacridine (B1665356) derivatives. The nature, position, and electronic properties of these groups can significantly alter the compound's interaction with biological targets.

The introduction of a methoxy group, particularly at positions 2 or 3, has been a key strategy in developing potent analogues. For instance, in a series of 4′-(9-acridinylamino) methanesulphonanilide (AMSA) analogues, a meta-substituted (3′) methoxy derivative was found to be highly active against L1210 leukaemia in mice. researchgate.net In another study, a derivative with a 2-methoxy substituent was found to be approximately three times more potent than analogues containing a 2-methyl or 2-chloro group. rsc.org The anticancer agent N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide incorporates both a methoxy and a chloro group, highlighting the combined utility of these substituents. frontiersin.org

Electron-donating groups, in general, appear to enhance activity. Studies have shown that compounds with a 7- or 8-substituted acridine moiety by an electron-donating group were more active, which may be due to a more effective interaction with DNA. rsc.org Conversely, the effect of electron-withdrawing groups can be position-dependent. For example, in the 9-amino-1,2,3,4-tetrahydroacridine (tacrine) series, electron-attracting substituents at positions 6 and 7 had a favorable effect on acetylcholinesterase (AChE) inhibition. nih.gov

The table below summarizes the impact of various substituents on the acridine ring from selected studies.

| Parent Compound | Position | Substituent | Observed Effect on Activity | Reference |

| Acridine-benzimidazole hybrid | 2 | -OCH₃ | ~3-fold more potent than -CH₃ or -Cl | rsc.org |

| Acridine-benzimidazole hybrid | 2 | -C₄H₉ | More active than -C₂H₅ or -CH₃ | rsc.org |

| Acridine-benzimidazole hybrid | 7 or 8 | Electron-donating group | Increased activity | rsc.org |

| 4′-(9-acridinylamino) methanesulphonanilide | 2 | -CH₃ | Inactive | researchgate.net |

| 4′-(9-acridinylamino) methanesulphonanilide | 3' (on anilino ring) | -OCH₃ | Highly active | researchgate.net |

| 9-amino-1,2,3,4-tetrahydroacridine | 6 and 7 | Electron-attracting group | Favorable effect | nih.gov |

| 9-amino-1,2,3,4-tetrahydroacridine | 7 | (General) | Detrimental steric effect | nih.gov |

Role of the 9-Amino Group and its Side Chain Modifications

The 9-amino group and its associated side chain are pivotal for the biological activity of this class of compounds. This part of the molecule often governs interactions with specific enzymes and can be modified to fine-tune activity, selectivity, and physicochemical properties. nih.govresearchgate.net

Amsacrine (B1665488) (m-AMSA) serves as a classic example, where the acridine ring is responsible for DNA intercalation, but the anilino side chain at the 9-amino position is crucial for the inhibition of topoisomerase II. nih.gov This highlights a dual-functionality that is common in these derivatives.

Modifying the 9-amino position with amino acids or peptides has proven to be a fruitful strategy for developing novel anticancer agents. nih.govgoogle.com The length and nature of the amino acid side chain significantly influence antiproliferative activity. nih.gov For example, a series of 9-acridinyl amino acid derivatives showed that compounds with specific amino acid residues (like those in compounds 6 , 7 , 8 , and 9 from one study) exhibited potent cytotoxicity against cancer cell lines, with IC₅₀ values comparable to or lower than amsacrine. nih.gov These side chains can enhance biologically important chelating properties, potentially leading to the formation of more powerful DNA-damaging reactive species. The introduction of amino acid or peptide moieties can also be used to improve the solubility or targeted delivery of the drug molecule. google.com

Systematic SAR studies have been conducted to optimize the side chain. In one study targeting the downregulation of the FoxP3 protein in regulatory T cells, specific modifications to the 9-aminoacridine backbone were critical. Analysis revealed that the acridine ring itself was essential, and modifications at the 9-amino position led to compounds with significantly higher efficacy than the initial screening hit. nih.gov

The table below presents IC₅₀ values for selected 9-acridinyl amino acid derivatives, illustrating the influence of the side chain on anticancer activity. nih.gov

| Compound | Cell Line: A549 (IC₅₀ in µM) | Cell Line: K562 (IC₅₀ in µM) | Cell Line: MRC5 (IC₅₀ in µM) |

| Amsacrine | 18.0 ± 1.2 | 0.4 ± 0.1 | 1.0 ± 0.1 |

| Compound 6 | 10.0 ± 0.8 | 0.9 ± 0.1 | 6.0 ± 0.4 |

| Compound 7 | 10.0 ± 0.9 | 0.8 ± 0.1 | 3.0 ± 0.2 |

| Compound 8 | 6.0 ± 0.4 | 0.9 ± 0.1 | 6.0 ± 0.5 |

| Compound 9 | 6.0 ± 0.5 | 0.8 ± 0.1 | 4.0 ± 0.3 |

Influence of Planarity and Tautomerism on Biological Activity

The geometry and electronic structure of the acridine core are defining features for its biological function. The semi-planar heterocyclic structure is a prerequisite for effective intercalation with DNA base pairs, a mechanism central to the activity of many acridine derivatives. rsc.orgmdpi.com This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. mdpi.com

Beyond simple planarity, the ability of 9-aminoacridines to exist in different tautomeric forms is also believed to be critical for their effectiveness. researchgate.net These compounds can exist in an equilibrium between the amino tautomer (with an exocyclic C9-NH₂ bond) and the imino tautomer (with an endocyclic N10-H and an exocyclic C9=NH bond). Research suggests that both tautomeric forms of N-methyl-9-acridinamine can co-exist at room temperature. researchgate.net The equilibrium between these forms can be influenced by substituents; for example, electronegative substituents at the exocyclic nitrogen atom tend to favor the formation of the imino tautomer. researchgate.net This tautomerism radically affects the molecule's hydrogen bonding capabilities, altering how it binds to biological targets like DNA or enzymes. researchgate.net

Correlation between Molecular Properties and Biological Response (e.g., Lipophilicity, Electronic Properties)

The biological response of acridine derivatives is often quantitatively linked to their physicochemical properties, such as lipophilicity and electronic character. Understanding these correlations is essential for rational drug design.

Lipophilicity, which governs how a compound partitions between aqueous and lipid environments, is a key determinant of its absorption, distribution, and ability to cross cell membranes. For a series of 4′-(9-acridinylamino)methanesulfonanilide derivatives, a parabolic relationship was established between a measure of lipophilic-hydrophilic balance (ΔRm) and the biological response. researchgate.net This indicates that there is an optimal range of lipophilicity for activity; compounds that are either too hydrophilic or too lipophilic show decreased efficacy. The enhanced hydrophobicity conferred by the π-conjugated planar structure facilitates interactions with biomolecular targets. mdpi.com

Electronic properties of substituents also strongly correlate with activity. As mentioned previously, electron-donating groups at positions 7 or 8 and electron-attracting groups at positions 6 and 7 (in the tacrine (B349632) series) have been shown to enhance activity. rsc.orgnih.gov These electronic effects can influence the pKa of the acridine nitrogen, the molecule's ability to accept or donate electrons, and the strength of its intercalation into DNA.

Development of Predictive SAR Models

To better understand and predict the activity of new analogues, researchers have developed quantitative structure-activity relationship (QSAR) models. These mathematical models correlate variations in the chemical structure of compounds with their biological activity.

A comprehensive SAR picture for tacrine and its analogues was developed using both classical and 3D-QSAR approaches. nih.gov

Classical QSAR (Hansch Analysis): This approach yielded equations that quantitatively described the negative steric effect of substituents at position 7 and the positive effect of electron-attracting groups at positions 6 and 7. It also suggested that the favorable effect of substituents at position 6 was related to their hydrophobic character. nih.gov

3D-QSAR (Comparative Molecular Field Analysis - CoMFA): This method provided a three-dimensional map of the steric and electrostatic fields around the molecules, identifying regions where bulky groups or electropositive/electronegative groups would enhance or decrease activity. The CoMFA model was consistent with the classical QSAR findings. nih.gov

The predictive power of these models was successfully tested by designing a new derivative, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine. Its predicted activity (pIC₅₀ of 7.31 by classical QSAR and 7.40 by CoMFA) showed reasonable agreement with the experimentally observed value (pIC₅₀ of 7.18), validating the utility of the models in guiding the synthesis of new, potentially more potent compounds. nih.gov Such predictive models are invaluable tools in medicinal chemistry, allowing for the prioritization of synthetic targets and accelerating the discovery of novel therapeutic agents.

Mechanistic Elucidation of Action for 9 Acridinamine, 4 Methoxy N Methyl

DNA Interaction Mechanisms

The ability of 9-Acridinamine, 4-methoxy-N-methyl- and related compounds to bind to DNA is a cornerstone of their mechanism of action. This interaction can occur in several ways, each leading to significant disruption of normal cellular processes.

Acridine (B1665455) and its derivatives are a well-established class of compounds that bind to DNA and RNA. nih.gov The primary mode of this interaction is intercalation, where the planar aromatic ring system of the acridine molecule inserts itself between adjacent base pairs of the DNA double helix. nih.govnih.gov This insertion causes a local unwinding of the DNA helix, distorting its structure and interfering with the binding of proteins that are essential for DNA replication and transcription. Many drugs are known to bind to DNA through this intercalative mechanism, and this class of compounds includes several clinically important antitumor agents. nih.gov The acridine moiety itself is a potent intercalating agent, and modifications to its structure, such as the addition of side chains, can further influence the affinity and sequence selectivity of DNA binding. nih.govnih.gov

Beyond the canonical double helix, acridine derivatives have been shown to interact with and stabilize non-canonical DNA structures known as G-quadruplexes (G4s). nih.govnih.gov These structures are formed in guanine-rich sequences, such as those found in human telomeres and the promoter regions of oncogenes like c-MYC. nih.govresearchgate.net A G-quadruplex is formed by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. researchgate.net

The stabilization of these G4 structures by small molecules is a recognized strategy in anticancer therapy because it can regulate telomerase activity and suppress the expression of oncogenes at the transcriptional level. researchgate.net Acridine derivatives are a useful class of G4 ligands. nih.gov For instance, unsymmetrical bisacridines have been shown to suppress the c-MYC protooncogene, with the proposed molecular basis being the stabilization of the G-quadruplex structure within the c-MYC promoter region. nih.gov The interaction between acridines and G-quadruplexes can vary, with some derivatives inducing and stabilizing specific G4 topologies. nih.govresearchgate.net Studies have shown that while different 9-aminoacridines may have similar binding affinities to a G-quadruplex, they can induce varying levels of structural stability, which likely contributes to differences in their biological activity. nih.gov

| Acridine Derivative Class | Target G-Quadruplex | Observed Effect | Reference |

|---|---|---|---|

| Unsymmetrical Bisacridines | c-MYC Promoter | Stabilization of G-quadruplex structure, suppression of c-MYC protooncogene. | nih.gov |

| 9-Aminoacridines | G-Quadruplex DNA (general) | Produce varying levels of structural stability through intercalation. | nih.gov |

| Acridine Orange Derivatives | AT11-L0 G-Quadruplex | Act as G4 ligands, can be delivered to cells via G4 transporters. | nih.gov |

| 9-Methoxyluminarine | c-MYC (parallel G4) | Selective binding and fluorescence quenching, suggesting use as a probe for parallel G4s. | nih.gov |

The physical obstruction of the DNA template caused by intercalation has profound consequences for cellular processes that rely on DNA as a blueprint. The binding of acridine molecules can interfere with normal DNA function by blocking the DNA starter sites required by DNA and RNA polymerases. nih.gov This blockage effectively inhibits the synthesis of both DNA and RNA, which in turn halts protein synthesis. nih.gov The antibiotic Actinomycin-D, which contains an intercalating chromophore similar in part to 4,5-dimethylacridine, is known to inhibit transcription through this mechanism. nih.gov

Furthermore, the collision between the machinery of transcription and replication creates a major source of endogenous DNA double-strand breaks and genomic instability, known as transcription-replication conflicts. nih.gov Targeting the resolution of these conflicts is an emerging anticancer strategy. nih.gov By distorting the DNA structure and inhibiting enzymes like topoisomerases, acridine compounds can exacerbate these conflicts, leading to catastrophic levels of DNA damage, particularly in rapidly proliferating cancer cells which exhibit high levels of both transcription and replication. nih.gov

Topoisomerase Inhibition (Type I and Type II)

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone. In humans, there are two main types: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which creates double-strand breaks. nih.gov Topoisomerase II exists in two isoforms, α and β. Topo IIα is highly expressed in proliferating cells and cancer cells, making it a prime target for anticancer drugs. nih.govekb.eg Many acridine derivatives have been shown to be potent inhibitors of these enzymes. nih.gov

Acridine derivatives often act as "topoisomerase poisons" rather than simple catalytic inhibitors. nih.gov Catalytic inhibitors prevent the enzyme from binding to or cleaving DNA. nih.gov In contrast, topoisomerase poisons trap a key intermediate in the enzyme's catalytic cycle: the DNA-topoisomerase cleavage complex. nih.govnih.gov In this complex, the enzyme is covalently attached to the broken DNA strand(s). nih.govnih.gov

The intercalative antineoplastic drug 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA), a well-studied acridine derivative, exemplifies this mechanism. Research shows that m-AMSA stabilizes the covalent topoisomerase II-DNA cleavage complex primarily by inhibiting the ability of the enzyme to re-ligate the cleaved DNA. nih.gov This interference transforms the topoisomerase into a cellular poison, generating stable, protein-linked DNA strand breaks. nih.govnih.gov At a concentration of 60 µM, m-AMSA was found to enhance Topo II-mediated DNA breakage approximately five-fold and inhibit the rejoining of cleaved DNA by about 3.5-fold. nih.gov The accumulation of these cleavage complexes leads to permanent DNA damage, which triggers cell cycle arrest and apoptosis. nih.govekb.eg

The acridine scaffold can be chemically modified to create compounds with varying selectivity towards different topoisomerase isoforms. While many acridines are known as potent Topo II inhibitors, the development of agents that can inhibit both Topo I and Topo IIα is an area of active research. nih.govekb.eg Targeting both enzymes simultaneously with a single drug could offer a broader spectrum of activity and potentially overcome some mechanisms of drug resistance. ekb.eg

The differential effects can be subtle. For example, the intercalator 2-methyl-9-hydroxyellipticinium stimulates the production of Topo II-mediated DNA breaks at low concentrations but inhibits their formation at high concentrations, demonstrating that intercalators can affect the enzyme in more than one way. nih.gov In contrast, m-AMSA stimulates the production of these breaks at all tested concentrations. nih.gov The development of new acridine derivatives continues to yield compounds with distinct inhibitory profiles. For instance, certain acridine–thiosemicarbazone derivatives have shown significant inhibition of topoisomerase IIα. nih.gov

| Compound/Class | Target Enzyme(s) | Mechanism | Reference |

|---|---|---|---|

| m-AMSA (Amsacrine) | Topoisomerase II | Poison; stabilizes cleavage complex by inhibiting DNA religation. | nih.govnih.gov |

| 9-Aminoacridine (B1665356) Derivatives | Topoisomerase II | Catalytic inhibitors that do not generate DNA strand breaks. | nih.gov |

| Acridine–Thiosemicarbazone Derivatives | Topoisomerase IIα | Inhibition of DNA double-strand relaxation. | nih.gov |

| Imidazo[4,5-b]phenazines (fused acridine-like structures) | Topo I and Topo IIα | Dual inhibitors. | ekb.eg |

Compound Names

| Common Name/Abbreviation | Chemical Name |

|---|---|

| 9-Acridinamine, 4-methoxy-N-methyl- | 4-methoxy-N-methylacridin-9-amine |

| m-AMSA / Amsacrine (B1665488) | 4'-(9-Acridinylamino)methanesulfon-m-anisidide |

| Actinomycin-D | Dactinomycin |

| 2-methyl-9-hydroxyellipticinium | 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium |

Following a comprehensive search for the specific chemical compound "9-Acridinamine, 4-methoxy-N-methyl-," it has been determined that there is a significant lack of published scientific literature corresponding to this exact molecule and the mechanistic pathways specified. The provided outline suggests a well-researched compound; however, data on its activity regarding telomerase, specific molecular targets like protein kinases or cholinesterases, or its role in autophagy induction could not be located under this precise chemical name.

The information available in the public domain primarily concerns related acridine derivatives, such as other 9-aminoacridine analogues. nih.govarabjchem.orgnih.gov These compounds are known to possess a range of biological activities, often involving interference with DNA metabolism and enzymes like topoisomerase and telomerase. arabjchem.org However, attributing the specific mechanisms of these related molecules to "9-Acridinamine, 4-methoxy-N-methyl-" would be scientifically inaccurate and violate the strict focus of your request.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on "9-Acridinamine, 4-methoxy-N-methyl-" due to the absence of specific research data for this compound.

Future Directions and Research Opportunities

Rational Design of Next-Generation 9-Acridinamine, 4-methoxy-N-methyl- Analogues

The rational design of new analogues of 9-Acridinamine, 4-methoxy-N-methyl- is a cornerstone of future research, aiming to improve its therapeutic index. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govrsc.org By systematically modifying the substituents on the acridine (B1665455) core and the N-methyl group, researchers can elucidate the structural requirements for optimal biological activity. For instance, the introduction of different functional groups at various positions on the acridine ring can influence the compound's electronic properties, planarity, and ability to interact with biological targets. rsc.org

Key areas for modification include:

Substitution on the Acridine Ring: Altering the position and nature of the methoxy (B1213986) group or introducing other substituents could modulate the compound's DNA intercalating ability and target selectivity. rsc.orgresearchgate.net

Variation of the N-Alkyl Group: Replacing the N-methyl group with other alkyl or aryl substituents may affect the compound's solubility, metabolic stability, and interaction with target proteins. google.com

Isosteric Replacements: Replacing key atoms or groups with isosteres can lead to analogues with improved pharmacokinetic profiles.

The following table outlines potential modifications and their expected impact on the properties of 9-Acridinamine, 4-methoxy-N-methyl- analogues.

| Modification Site | Proposed Modification | Potential Impact | Relevant Research Focus |

| Acridine Ring | Introduction of electron-withdrawing or electron-donating groups | Altered DNA binding affinity and topoisomerase inhibition | Enhancing anticancer potency google.com |

| 4-Position | Replacement of methoxy with longer alkoxy chains or halogens | Modified lipophilicity and cell permeability | Improving pharmacokinetic properties rsc.org |

| N-Position | Substitution of methyl with larger alkyl or functionalized chains | Altered steric hindrance and potential for new interactions | Exploring novel biological targets google.com |

Exploration of Novel Biological Targets and Therapeutic Areas

While acridine derivatives are well-known DNA intercalators and topoisomerase inhibitors, future research should explore novel biological targets for 9-Acridinamine, 4-methoxy-N-methyl- and its analogues. nih.govnorthwestern.edu The planar aromatic structure of the acridine ring system allows for interactions with a variety of biological macromolecules. nih.gov

Potential new targets and therapeutic areas include:

Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. Screening against a panel of kinases could reveal unexpected activities relevant to cancer or inflammatory diseases. nih.gov

G-Quadruplex DNA: Targeting G-quadruplex structures in telomeres and oncogene promoter regions is a promising anticancer strategy. researchgate.net

Antiviral and Antiparasitic Activity: Acridine derivatives have shown promise against various pathogens. nih.govacs.org Investigating the potential of 9-Acridinamine, 4-methoxy-N-methyl- in these areas could lead to the development of new anti-infective agents.

Neurodegenerative Diseases: Some acridine derivatives have been investigated for their ability to inhibit cholinesterases, which is relevant to Alzheimer's disease. rsc.org

Advanced Computational Modeling for Optimized Compound Design

Advanced computational modeling techniques are indispensable for accelerating the drug discovery process. nih.gov In silico methods can predict the binding affinity and mode of interaction of 9-Acridinamine, 4-methoxy-N-methyl- analogues with their biological targets, thereby guiding the rational design of more potent and selective compounds. nih.gov

Computational approaches that can be leveraged include:

Molecular Docking: To predict the binding poses and affinities of analogues within the active sites of target proteins like topoisomerase or kinases. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex and assess the stability of the interaction over time.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of analogues with their biological activities.

These computational studies can help prioritize the synthesis of the most promising candidates, saving time and resources.

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the mechanism of action of 9-Acridinamine, 4-methoxy-N-methyl-, the integration of "omics" technologies is essential. These high-throughput approaches can provide a global view of the cellular response to compound treatment.

Key omics technologies and their applications include:

Genomics and Transcriptomics: To identify changes in gene expression profiles upon treatment, revealing the signaling pathways and cellular processes affected by the compound. digitellinc.com

Proteomics: To analyze changes in the cellular proteome, identifying protein targets and post-translational modifications.

Metabolomics: To study alterations in metabolic pathways, providing insights into the compound's effects on cellular metabolism.

Pharmaco-omics analysis can help to unravel the complex mechanisms of action and identify potential biomarkers for predicting treatment response. digitellinc.com

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates represents a promising strategy to enhance the therapeutic efficacy of 9-Acridinamine, 4-methoxy-N-methyl-. mdpi.com This approach involves covalently linking the acridine scaffold to another pharmacophore to create a single molecule with dual or synergistic activities. researchgate.net

Examples of potential hybrid molecules include:

Acridine-Platinum Conjugates: Combining the DNA-damaging properties of platinum with the intercalating ability of the acridine moiety. nih.govdigitellinc.com

Acridine-Natural Product Hybrids: Fusing the acridine core with bioactive natural products like artemisinin (B1665778) to create compounds with novel mechanisms of action. researchgate.net

Acridine-Peptide Conjugates: Using peptides to target the acridine derivative to specific cells or tissues, thereby reducing off-target toxicity. google.com

New Synthetic Strategies for Scalable and Sustainable Production

The development of efficient, scalable, and sustainable synthetic routes is crucial for the future clinical and commercial development of 9-Acridinamine, 4-methoxy-N-methyl- and its analogues. rsc.orgnih.gov Traditional methods for acridine synthesis often involve harsh reaction conditions and produce significant waste. rsc.org

Future research in this area should focus on:

Greener Synthetic Methods: Employing more environmentally friendly reagents and solvents, and optimizing reaction conditions to reduce energy consumption. rsc.org

Catalytic Approaches: Utilizing transition-metal catalysis or organocatalysis to develop more efficient and selective reactions.

Flow Chemistry: Implementing continuous flow processes for safer, more controlled, and scalable synthesis.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste. google.comnih.gov

Recent advances in synthetic methodology, such as the use of microwave-assisted synthesis, have already shown promise in accelerating the synthesis of acridine derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methoxy-N-methyl-9-acridinamine, and how can reaction parameters be optimized?

- Methodological Answer : Begin with a 9-acridinamine core and introduce methoxy and methylamino groups via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like CuI or Pd-based systems) to enhance regioselectivity and yield. Purification via column chromatography or recrystallization can isolate the product. Similar synthetic approaches are validated for halogenated acridinamines (e.g., 2-bromo-9-acridinamine derivatives) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of 4-methoxy-N-methyl-9-acridinamine?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, methylamino protons at ~2.9 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected , MW 238.28).

- HPLC/LC-MS : Monitor purity and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can crystallographic data resolve uncertainties in the molecular geometry of 4-methoxy-N-methyl-9-acridinamine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software suites like WinGX or ORTEP-3 enables precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, lattice energy calculations and hydrogen-bonding networks in related acyl hydrazides were resolved using these tools .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties of 4-methoxy-N-methyl-9-acridinamine, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and UV-Vis spectra. Compare computed excitation energies with experimental UV-Vis absorption maxima (~300–400 nm for acridinamines). Discrepancies >10 nm may indicate solvent effects or aggregation states .

Q. How do structural modifications (e.g., halogenation or alkylation) at specific positions alter the bioactivity of 4-methoxy-N-methyl-9-acridinamine?

- Methodological Answer : Introduce halogens (e.g., Br at position 2) via electrophilic substitution and assess antifungal activity using microplate assays (e.g., Candida albicans MIC values). Validate purity via -NMR and correlate structural changes with activity trends. For example, 2-bromo-9-acridinamine derivatives show enhanced bioactivity due to increased electrophilicity .

Q. How can researchers address contradictions in reported solubility or stability data for 4-methoxy-N-methyl-9-acridinamine?

- Methodological Answer : Perform controlled stability studies under varying pH, temperature, and light exposure. Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from polymorphic forms or residual solvents—characterize via DSC/TGA and -NMR crystallography .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of 4-methoxy-N-methyl-9-acridinamine crystals?

- Methodological Answer : Analyze SC-XRD data to identify donor-acceptor pairs (e.g., N–H···O or C–H···π interactions). Software like Mercury (CCDC) visualizes packing diagrams. For instance, related N-oxide derivatives exhibit dimeric arrangements stabilized by hydrogen bonds .

Data Management & Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for 4-methoxy-N-methyl-9-acridinamine datasets?

- Methodological Answer : Deposit raw spectral data (NMR, MS) and crystallographic files (CIF) in repositories like Chemotion or RADAR4Chem . Annotate metadata with controlled vocabularies (e.g., IUPAC nomenclature) and link to publications via DOIs. Use ELNs (Electronic Lab Notebooks) for traceable workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.